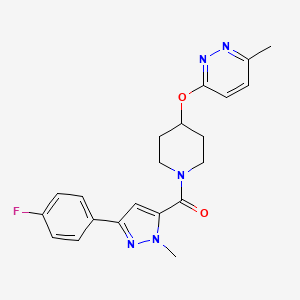![molecular formula C20H18ClNO2S B2580068 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine CAS No. 338412-14-9](/img/structure/B2580068.png)
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, a sulfonyl group attached to a methylphenyl ring, and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the chloro, methyl, sulfonyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phenyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
- 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
- 2-Chloro-4,6-dimethyl-3-(methylphenylsulfonyl)pyridine
Uniqueness
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a phenyl group attached to the pyridine ring makes it particularly interesting for research in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
2-chloro-4,6-dimethyl-3-(2-methylphenyl)sulfonyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-13-9-7-8-12-17(13)25(23,24)19-14(2)18(15(3)22-20(19)21)16-10-5-4-6-11-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXBZDFWNVANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C(=C2C)C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)
![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)



![N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2580004.png)

